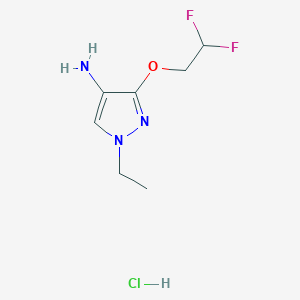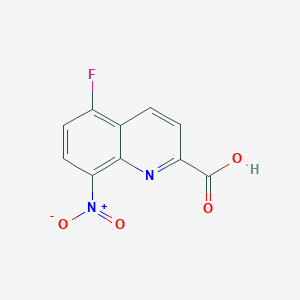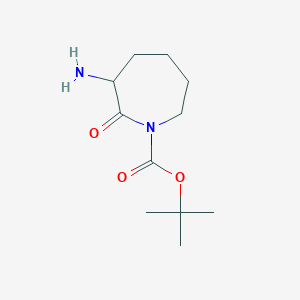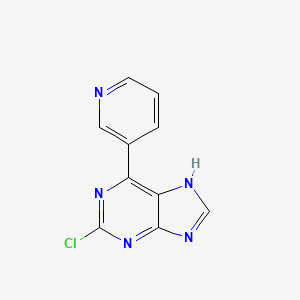
2-Chloro-6-(pyridin-3-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(pyridin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-9H-purine typically involves the use of chlorinated purine derivatives and pyridine-based reagents. One common method involves the nucleophilic substitution reaction of 2,6-dichloropurine with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2-Chloro-6-(pyridin-3-yl)-9H-purine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The pyridin-3-yl group can be further functionalized through cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Cross-Coupling Reactions: Functionalized purines with additional aromatic or aliphatic groups attached to the pyridin-3-yl moiety.
Aplicaciones Científicas De Investigación
2-Chloro-6-(pyridin-3-yl)-9H-purine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include protein kinases and nucleic acid-binding proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Chloro-6-(pyridin-3-yl)-9H-purine is unique due to its combination of a purine core with a pyridin-3-yl substituent, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .
Propiedades
Número CAS |
918537-08-3 |
|---|---|
Fórmula molecular |
C10H6ClN5 |
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-3-yl-7H-purine |
InChI |
InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16) |
Clave InChI |
QIEAQPMKQSYGGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


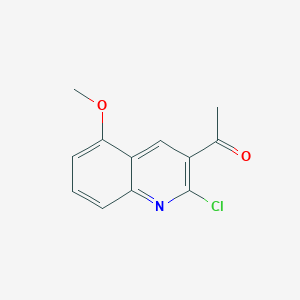
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)


![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)

